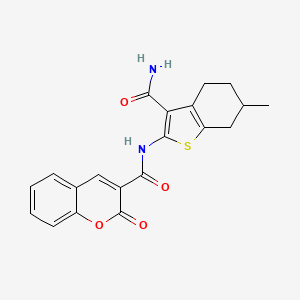
4-Amino-1-morpholin-4-yl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-morpholin-4-yl-butan-1-one est un composé organique de formule moléculaire C8H16N2O2. Il s'agit d'un dérivé de la morpholine, une amine hétérocyclique, et se caractérise par la présence d'un groupe amino et d'un cycle morpholine.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 4-Amino-1-morpholin-4-yl-butan-1-one implique généralement la réaction de la morpholine avec un dérivé de butanone approprié. Une méthode courante consiste à faire réagir la morpholine avec la 4-chlorobutan-2-one en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule par substitution nucléophile, conduisant à la formation du produit souhaité.
Méthodes de Production Industrielle : La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de Réactions : La 4-Amino-1-morpholin-4-yl-butan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Le groupe carbonyle peut être réduit pour former des dérivés d'alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d'acyle peuvent réagir avec le groupe amino en conditions basiques.
Principaux Produits Formés :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés d'alcool.
Substitution : Formation de dérivés amino substitués.
4. Applications de la Recherche Scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de divers composés organiques.
Biologie : Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Elle est étudiée pour son utilisation potentielle dans le développement de médicaments et comme intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans la production de produits chimiques de spécialité et comme réactif dans divers processus industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur structure et leur fonction. Le cycle morpholine peut interagir avec divers récepteurs et enzymes, modulant ainsi leur activité. Ces interactions peuvent entraîner divers effets biologiques, notamment des activités antimicrobiennes et anticancéreuses.
Composés Similaires :
- 2-Diméthylamino-2-(4-méthyl-benzyl)-1-(4-morpholin-4-yl-phényl)-butan-1-one
- 2-Méthyl-1-[4-(méthylthio) phényl]-2-morpholinopropan-1-one
Comparaison : La this compound est unique en raison de ses caractéristiques structurales spécifiques, notamment la présence à la fois d'un groupe amino et d'un cycle morpholine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. En comparaison, des composés similaires peuvent avoir des substituants ou des groupes fonctionnels différents, ce qui entraîne des variations dans leur réactivité et leurs activités biologiques.
Applications De Recherche Scientifique
4-Amino-1-morpholin-4-yl-butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-1-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
- 2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
- 2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one
Comparison: 4-Amino-1-morpholin-4-yl-butan-1-one is unique due to its specific structural features, including the presence of both an amino group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and biological activities.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-amino-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H16N2O2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7,9H2 |
Clé InChI |
RISFCDXLAYBVHD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


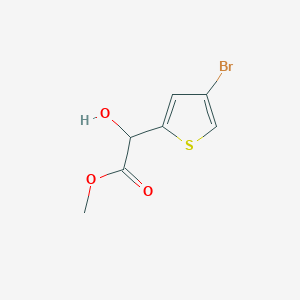
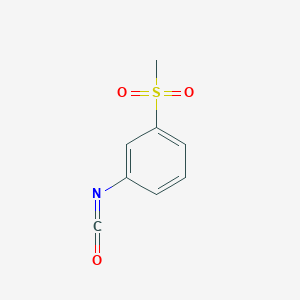
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)
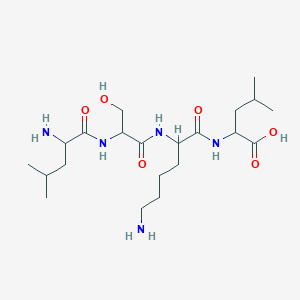
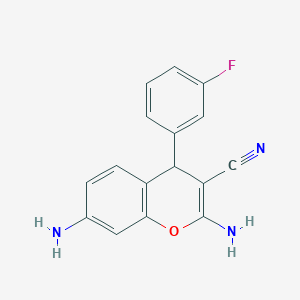
![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)


![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)
